

Conteltinib's Kinase Cross-Reactivity Profile: A Comparative Analysis

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Compound of Interest		
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BEIJING – November 5, 2025 – Shouyao Holdings (Beijing) Co., Ltd. today released a comprehensive guide on the cross-reactivity profile of its potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, **Conteltinib** (CT-707). This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of **Conteltinib** with other ALK inhibitors, supported by available preclinical data.

Conteltinib is a multi-kinase inhibitor that has demonstrated significant activity against ALK, Focal Adhesion Kinase (FAK), and Pyk2.[1][2] In enzymatic assays, **Conteltinib** has been shown to be approximately 10-fold more potent than the first-generation ALK inhibitor, crizotinib, against wild-type ALK.[3] Furthermore, it exhibits inhibitory activity against a range of crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q. [3]

Kinase Inhibition Profile of Conteltinib

Conteltinib's primary targets are ALK, FAK, and Pyk2. A key preclinical study reported a half-maximal inhibitory concentration (IC50) of 1.6 nM for FAK in an in vitro kinase assay.[1][2][4] While a comprehensive public kinome scan detailing its activity against a broad panel of kinases is not available, its known targets are summarized below.



Target Kinase	IC50 (nM)	Reference
FAK	1.6	[1][2][4]
ALK	Data not publicly available	
Pyk2	Data not publicly available	_

Conteltinib has also shown efficacy in overcoming resistance to first-generation ALK inhibitors by targeting several known ALK resistance mutations.[3]

Comparison with Other ALK Kinase Inhibitors

The landscape of ALK inhibitors has evolved to include multiple generations, each with a distinct selectivity profile. A direct comparison of the cross-reactivity profiles of these inhibitors is crucial for understanding their potential off-target effects and clinical utility.



Inhibitor	Generation	Primary Target(s)	Known Off-Targets / Cross-Reactivities
Conteltinib	Second	ALK, FAK, Pyk2	Further kinome-wide data not publicly available.[1][2][3]
Crizotinib	First	ALK, MET, ROS1	Highly selective for its primary targets.[5][6]
Alectinib	Second	ALK	Highly selective for ALK.[7]
Brigatinib	Second	ALK, ROS1	Potently inhibits ROS1, FLT3, and a mutant variant of EGFR.[8][9] In a panel of 289 kinases, only 11 were inhibited with IC50 values < 10 nM. [8]
Lorlatinib	Third	ALK, ROS1	Designed to penetrate the central nervous system and overcome most known ALK resistance mutations. [10]

Experimental Protocols

Detailed experimental protocols for the kinase assays used to characterize **Conteltinib** are not publicly available. However, a general methodology for in vitro kinase inhibition assays is described below.

General Protocol for In Vitro Kinase Inhibition Assay (Example)

This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor against a specific kinase.



Reagent Preparation:

- Prepare a stock solution of the test inhibitor (e.g., Conteltinib) in 100% DMSO.
- Prepare a serial dilution of the inhibitor in assay buffer.
- Prepare a solution of the target kinase and its specific substrate in assay buffer.
- Prepare an ATP solution in assay buffer.

Assay Procedure:

- Add the diluted inhibitor solutions to the wells of a microplate.
- Add the kinase/substrate solution to each well.
- Initiate the kinase reaction by adding the ATP solution to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate.

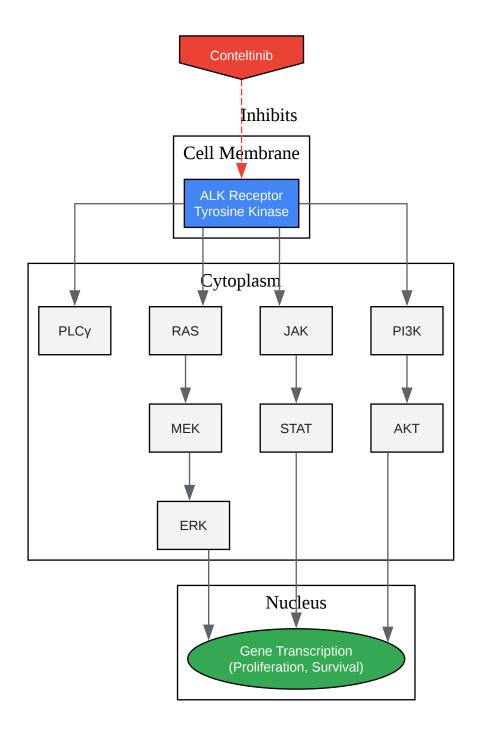
Data Analysis:

- Measure the signal (e.g., fluorescence) in each well using a plate reader.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows



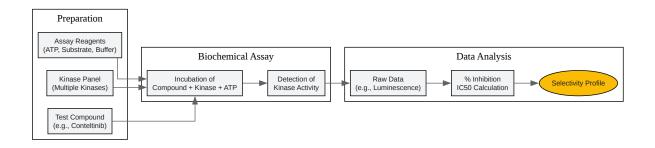
To illustrate the biological context and experimental design, the following diagrams are provided.



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Caption: Simplified ALK signaling pathway and the inhibitory action of **Conteltinib**.





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Caption: General experimental workflow for kinase inhibitor profiling.

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